molecular formula C20H19N7O5S B2491785 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852153-13-0

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

カタログ番号 B2491785
CAS番号: 852153-13-0
分子量: 469.48
InChIキー: RRZGSEIQECHZAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds with potential applications in medicine, agriculture, and other industries. Compounds like "2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" are of interest due to their complex structures and potential biological activities.

Synthesis Analysis

The synthesis of complex organic compounds involves multiple steps, starting from simple building blocks to achieve the desired structure. For instance, Al-Sanea et al. (2020) described a multi-step synthesis process using methyl 3-methoxy-5-methylbenzoate as a key intermediate for producing certain pyrimidine derivatives with anticancer activity (Al-Sanea et al., 2020).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structures of synthesized compounds, revealing their conformation and spatial arrangement. Gurskaya et al. (2003) utilized X-ray diffraction to study the structures of several 1,2,3,4-tetrahydropyrimidin-2-ones, highlighting the influence of substituents on the conformation of the tetrahydropyrimidine ring (Gurskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving novel compounds can lead to the formation of various derivatives, offering insights into their reactivity and potential applications. For example, Smicius et al. (2002) described the heterocyclisation of thiosemicarbazides to 1,2,4-triazoles and 1,3,4-thiadiazoles, showcasing the compound's versatility in forming different heterocyclic structures (Smicius et al., 2002).

特性

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O5S/c1-11-7-15(26-32-11)22-18(29)10-33-20-25-24-16(8-12-9-17(28)23-19(30)21-12)27(20)13-3-5-14(31-2)6-4-13/h3-7,9H,8,10H2,1-2H3,(H,22,26,29)(H2,21,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGSEIQECHZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。